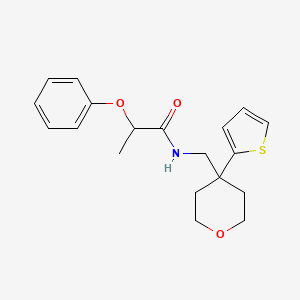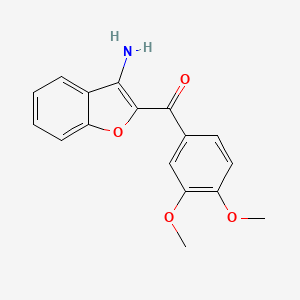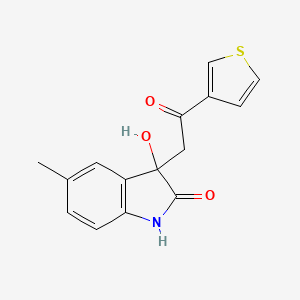
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis process for this compound is not detailed in the available literature, it may involve complex organic synthesis methods. For instance, the synthesis of 2H-Pyrans, a structural motif present in the compound, has been discussed in the literature . It involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .Scientific Research Applications
Molecular Structure and Synthesis
Research on compounds structurally similar to 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide has focused on their molecular structures and synthesis processes. For example, studies have detailed the molecular structure of related compounds, highlighting aspects like interplanar angles and hydrogen bonding patterns, which are crucial for understanding the chemical properties and potential applications of these substances (Jeyakanthan et al., 1999). Additionally, research into the synthesis of similar molecules, such as various pyrazole, isoxazole, and benzodiazepine derivatives, has been significant in expanding the chemical libraries and exploring their potential uses (Kendre et al., 2015).
Pharmacological and Bioactive Properties
Several studies have investigated the pharmacological and bioactive properties of compounds analogous to this compound. These investigations include exploring their antibacterial, antifungal, and anti-inflammatory activities. For instance, compounds like methyl 2-[propanamide-2'-methoxycarbonyl] benzoate have been found to exhibit chymotrypsin inhibitory activity and effectiveness against bacteria like Escherichia coli (Atta-ur-rahman et al., 1997).
Molecular Docking and Theoretical Calculations
Molecular docking and quantum chemical calculations are vital tools in understanding the interactions and potential applications of chemical compounds. Studies have used these methods to examine compounds structurally related to this compound, providing insights into their molecular properties and potential biological effects. This approach has been instrumental in predicting the biological activities of such compounds based on molecular docking results (Viji et al., 2020).
Antidepressant and Antitumor Activities
Research on compounds similar to this compound has shown promising results in terms of antidepressant and antitumor activities. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant effects in preclinical models (Mathew et al., 2014). Additionally, certain derivatives have shown potential as anti-tumor agents against specific cancer cell lines, indicating their utility in cancer research and potential therapeutic applications (Gomha et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-15(23-16-6-3-2-4-7-16)18(21)20-14-19(9-11-22-12-10-19)17-8-5-13-24-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOKQHCLFRVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CS2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)

![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
